1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl typically involves multi-step organic reactions. One common method includes the condensation of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which then undergoes cyclization to yield the desired imidazole derivative . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield an imidazole ketone, while reduction of the carboxylic acid group may produce an imidazole alcohol.
Scientific Research Applications
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-: Lacks the ethyl group, which may affect its solubility and reactivity.
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,methyl: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the ethyl group in 1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl distinguishes it from similar compounds, potentially enhancing its solubility and reactivity. This unique structure may also confer specific biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
144776-84-1 |
---|---|
Molecular Formula |
C6H9N3O4 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
ethyl 2-amino-4-hydroxy-5-oxo-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O4/c1-2-13-4(11)6(12)3(10)8-5(7)9-6/h12H,2H2,1H3,(H3,7,8,9,10) |
InChI Key |
XSTQILLZHNVNHR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=O)NC(=N1)N)O |
Canonical SMILES |
CCOC(=O)C1(C(=O)NC(=N1)N)O |
Synonyms |
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.